Cas no 101910-30-9 (Benzoic acid,3-(bromomethyl)-4-methyl-)
Benzoic acid,3-(bromomethyl)-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid,3-(bromomethyl)-4-methyl-
- 3-(bromomethyl)-4-methylbenzoic acid
- SCHEMBL7968434
- EN300-379329
- 101910-30-9
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- Inchi: 1S/C9H9BrO2/c1-6-2-3-7(9(11)12)4-8(6)5-10/h2-4H,5H2,1H3,(H,11,12)
- InChI Key: BRPXOKKLXLAMQZ-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(=O)O)C=CC=1C
Computed Properties
- Exact Mass: 227.97859g/mol
- Monoisotopic Mass: 227.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3Ų
Benzoic acid,3-(bromomethyl)-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-379329-0.05g |
3-(bromomethyl)-4-methylbenzoic acid |
101910-30-9 | 95.0% | 0.05g |
$744.0 | 2025-03-16 | |
| Enamine | EN300-379329-0.1g |
3-(bromomethyl)-4-methylbenzoic acid |
101910-30-9 | 95.0% | 0.1g |
$779.0 | 2025-03-16 | |
| Enamine | EN300-379329-0.25g |
3-(bromomethyl)-4-methylbenzoic acid |
101910-30-9 | 95.0% | 0.25g |
$814.0 | 2025-03-16 | |
| Enamine | EN300-379329-0.5g |
3-(bromomethyl)-4-methylbenzoic acid |
101910-30-9 | 95.0% | 0.5g |
$849.0 | 2025-03-16 | |
| Enamine | EN300-379329-1.0g |
3-(bromomethyl)-4-methylbenzoic acid |
101910-30-9 | 95.0% | 1.0g |
$884.0 | 2025-03-16 | |
| Enamine | EN300-379329-2.5g |
3-(bromomethyl)-4-methylbenzoic acid |
101910-30-9 | 95.0% | 2.5g |
$1735.0 | 2025-03-16 | |
| Enamine | EN300-379329-5.0g |
3-(bromomethyl)-4-methylbenzoic acid |
101910-30-9 | 95.0% | 5.0g |
$2566.0 | 2025-03-16 | |
| Enamine | EN300-379329-10.0g |
3-(bromomethyl)-4-methylbenzoic acid |
101910-30-9 | 95.0% | 10.0g |
$3807.0 | 2025-03-16 |
Benzoic acid,3-(bromomethyl)-4-methyl- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Benzoic acid,3-(bromomethyl)-4-methyl-
Recent Advances in the Study of Benzoic Acid,3-(bromomethyl)-4-methyl- (CAS: 101910-30-9) in Chemical Biology and Pharmaceutical Research
Benzoic acid,3-(bromomethyl)-4-methyl- (CAS: 101910-30-9) is a brominated aromatic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of various bioactive molecules, including pharmaceuticals, agrochemicals, and materials science applications. Recent studies have explored its utility in drug discovery, particularly in the development of novel enzyme inhibitors and targeted therapies.
One of the key areas of research involving 101910-30-9 is its role in the synthesis of small-molecule inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for the development of kinase inhibitors. The bromomethyl group in the compound allows for facile functionalization, enabling the attachment of various pharmacophores to enhance binding affinity and selectivity. Researchers have successfully utilized this property to design inhibitors targeting specific cancer-related kinases, with promising results in preclinical models.
In addition to its applications in drug discovery, Benzoic acid,3-(bromomethyl)-4-methyl- has been investigated for its potential in chemical biology. A recent study in ACS Chemical Biology highlighted its use as a photoaffinity labeling probe. The bromomethyl group can be converted into a reactive intermediate under UV irradiation, allowing for covalent binding to target proteins. This property has been leveraged to study protein-ligand interactions and identify novel binding sites, providing valuable insights into drug-target engagement.
The compound's stability and reactivity have also made it a subject of interest in materials science. A 2024 publication in Advanced Materials reported its incorporation into polymeric matrices to create functional materials with tunable properties. The bromomethyl group facilitates cross-linking reactions, enabling the development of materials with enhanced mechanical strength and chemical resistance. These findings open new avenues for the use of 101910-30-9 in industrial applications beyond pharmaceuticals.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of Benzoic acid,3-(bromomethyl)-4-methyl-. Recent advancements in catalytic bromination techniques, as described in a 2023 Organic Process Research & Development article, have improved the yield and purity of the compound. These innovations are critical for ensuring its consistent quality in industrial and research settings.
In conclusion, Benzoic acid,3-(bromomethyl)-4-methyl- (CAS: 101910-30-9) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with recent methodological advancements, positions it as a key player in the development of next-generation therapeutics and functional materials. Future research is expected to further explore its potential in targeted drug delivery and precision medicine.
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